molecular formula C7H7ClFNO B13900689 1-(2-Chloro-6-fluoropyridin-3-yl)ethanol

1-(2-Chloro-6-fluoropyridin-3-yl)ethanol

Cat. No.: B13900689
M. Wt: 175.59 g/mol
InChI Key: KDBUAHSDPZGSHO-UHFFFAOYSA-N
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Description

1-(2-Chloro-6-fluoropyridin-3-yl)ethanol is a pyridine derivative featuring a chloro substituent at position 2, a fluoro substituent at position 6, and an ethanol (-CH₂CH₂OH) group at position 3 of the pyridine ring. The chloro and fluoro groups confer electron-withdrawing effects, influencing reactivity and physicochemical properties, while the ethanol moiety enables hydrogen bonding and participation in esterification or oxidation reactions .

Properties

Molecular Formula

C7H7ClFNO

Molecular Weight

175.59 g/mol

IUPAC Name

1-(2-chloro-6-fluoropyridin-3-yl)ethanol

InChI

InChI=1S/C7H7ClFNO/c1-4(11)5-2-3-6(9)10-7(5)8/h2-4,11H,1H3

InChI Key

KDBUAHSDPZGSHO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(N=C(C=C1)F)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-6-fluoropyridin-3-yl)ethanol typically involves the reaction of 2-chloro-6-fluoropyridine with an appropriate reagent to introduce the ethanol group. One common method is the reduction of 1-(2-Chloro-6-fluoropyridin-3-yl)ethanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .

Industrial Production Methods

In an industrial setting, the production of 1-(2-Chloro-6-fluoropyridin-3-yl)ethanol may involve large-scale synthesis using similar reduction methods. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-6-fluoropyridin-3-yl)ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Chloro-6-fluoropyridin-3-yl)ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-6-fluoropyridin-3-yl)ethanol involves its interaction with specific molecular targets. The presence of chloro and fluoro substituents can enhance its binding affinity to certain enzymes or receptors, influencing biological pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares key structural features and properties of 1-(2-Chloro-6-fluoropyridin-3-yl)ethanol with related pyridine derivatives:

Compound Name Substituents (Pyridine Positions) Functional Group Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
1-(2-Chloro-6-fluoropyridin-3-yl)ethanol 2-Cl, 6-F Ethanol (-CH₂CH₂OH) C₇H₇ClFNO ~175.58 Hydrogen bonding, potential pharmaceutical intermediate
(2-Chloro-6-fluoro-pyridin-3-yl)-methanol 2-Cl, 6-F Methanol (-CH₂OH) C₆H₅ClFNO 161.56 Higher polarity due to shorter chain; used in synthetic intermediates
1-(6-Fluoropyridin-3-yl)ethanol 6-F Ethanol (-CH₂CH₂OH) C₇H₈FNO 141.14 Lower molecular weight; absence of Cl reduces electron withdrawal
1-(6-Chloropyridin-3-yl)ethanol 6-Cl Ethanol (-CH₂CH₂OH) C₇H₈ClNO 157.60 Chloro substituent enhances lipophilicity; used in agrochemicals
1-(2-Chloro-5-fluoropyridin-3-yl)ethanone 2-Cl, 5-F Ketone (-COCH₃) C₇H₅ClFNO 173.57 Ketone group increases reactivity in nucleophilic additions
1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone 6-Cl Trifluoroethanone (-COCF₃) C₇H₃ClF₃NO 223.56 Strong electron-withdrawing effects; used in fluorinated pharmaceuticals

Electronic and Reactivity Differences

  • Chloro vs. Fluoro Substituents: The 2-Cl and 6-F substituents in the target compound create a polarized pyridine ring, enhancing electrophilic substitution reactivity compared to mono-substituted analogs like 1-(6-Fluoropyridin-3-yl)ethanol. The chloro group’s stronger electron-withdrawing effect dominates over fluorine’s inductive effects .
  • Ethanol vs.
  • Ketone vs. Alcohol: Compounds like 1-(2-Chloro-5-fluoropyridin-3-yl)ethanone lack hydroxyl groups, making them more reactive toward nucleophiles (e.g., Grignard reagents) but less capable of hydrogen bonding .

Physicochemical Properties

  • Solubility: The target compound’s ethanol group improves water solubility compared to non-polar derivatives like 1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone. However, chloro and fluoro substituents reduce solubility relative to unsubstituted pyridines .
  • Boiling/Melting Points: Longer alkyl chains (e.g., ethanol vs. methanol) increase boiling points due to stronger van der Waals interactions. For example, 1-(6-Chloropyridin-3-yl)ethanol (MW 157.60) has a higher boiling point than methanol analogs .

Biological Activity

1-(2-Chloro-6-fluoropyridin-3-yl)ethanol is a halogenated pyridine derivative that has garnered attention for its potential biological activities. This compound's unique structure, characterized by the presence of chlorine and fluorine atoms, suggests it may interact with various biological targets, making it a candidate for further research in medicinal chemistry.

  • Molecular Formula : C7H7ClFNO
  • Molecular Weight : Approximately 173.59 g/mol
  • Structure : The compound features a pyridine ring substituted with chlorine and fluorine, which may influence its reactivity and biological interactions.

The biological activity of 1-(2-Chloro-6-fluoropyridin-3-yl)ethanol is hypothesized to involve its interaction with specific enzymes or receptors. The halogen substituents may enhance binding affinity and modulate the compound's pharmacological effects. Preliminary studies suggest that such compounds can inhibit or activate various biochemical pathways, although detailed mechanisms remain to be elucidated through further research.

Antimicrobial Activity

Research indicates that halogenated pyridine derivatives often exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The specific activity of 1-(2-Chloro-6-fluoropyridin-3-yl)ethanol against these pathogens needs to be investigated through systematic testing.

Neuropharmacological Effects

Studies involving related pyridine derivatives suggest potential neuropharmacological applications. For example, compounds that inhibit phosphodiesterase enzymes have been linked to therapeutic effects in neuropsychiatric disorders. Given the structural similarities, 1-(2-Chloro-6-fluoropyridin-3-yl)ethanol may also exhibit similar effects, warranting exploration in models of neurological diseases.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds structurally related to 1-(2-Chloro-6-fluoropyridin-3-yl)ethanol:

  • Phosphodiesterase Inhibition : A study indicated that certain pyridine derivatives could inhibit phosphodiesterase 2A (PDE2A), which is implicated in neuropsychiatric disorders. The presence of halogen atoms was noted to enhance inhibitory potency compared to non-halogenated analogs .
  • Antiparasitic Activity : Another research effort focused on optimizing compounds for inhibition of Plasmodium falciparum calcium-dependent protein kinase (PfCDPK1), revealing that structural modifications significantly impacted enzyme affinity and antiparasitic efficacy . Although not directly tested on 1-(2-Chloro-6-fluoropyridin-3-yl)ethanol, these findings suggest a potential avenue for investigation.
  • Antimicrobial Studies : Compounds with similar halogenated structures have shown promising antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, indicating a possible role for 1-(2-Chloro-6-fluoropyridin-3-yl)ethanol in developing new antimicrobial agents .

Data Tables

Biological Activity Reference Findings
PDE Inhibition Enhanced potency observed with halogenated derivatives
Antiparasitic Activity Structural modifications improved enzyme inhibition
Antimicrobial Activity Significant activity against Gram-positive and Gram-negative bacteria

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-Chloro-6-fluoropyridin-3-yl)ethanol, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves halogenation and hydroxylation of pyridine derivatives. A plausible route includes:

Halogenation : React 3-pyridinol with chlorinating agents (e.g., POCl₃) and fluorinating agents (e.g., KF in DMSO) to introduce Cl and F groups at positions 2 and 6, respectively .

Hydroxyethylation : Use a nucleophilic substitution or Grignard reaction to introduce the ethanol moiety. For example, reacting 2-chloro-6-fluoropyridine-3-carbaldehyde with methylmagnesium bromide followed by oxidation.

  • Key Factors : Solvent polarity (DMSO enhances fluorination efficiency), temperature (60–80°C for halogenation), and stoichiometric ratios (excess KF to avoid byproducts). Monitor progress via TLC or GC-MS .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing 1-(2-Chloro-6-fluoropyridin-3-yl)ethanol?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., δ ~4.8 ppm for -CH₂OH, δ ~150 ppm for aromatic C-F). ¹⁹F NMR can distinguish F environments .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 204.03).
  • X-ray Crystallography : Grow single crystals via slow evaporation in ethanol/water. Use SHELX-97 for structure refinement; Cl and F atoms require anisotropic displacement parameter analysis due to their electron density .

Q. How can researchers assess the chemical stability of 1-(2-Chloro-6-fluoropyridin-3-yl)ethanol under varying storage conditions?

  • Methodological Answer :

  • Thermal Stability : Conduct thermogravimetric analysis (TGA) at 25–200°C; monitor decomposition points.
  • Photostability : Expose samples to UV light (λ = 254 nm) for 48 hours; analyze degradation via HPLC.
  • Solvent Compatibility : Test solubility in polar (ethanol, DMSO) vs. nonpolar (hexane) solvents using dynamic light scattering (DLS). Note: Cl and F substituents may reduce solubility in nonpolar media .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of 1-(2-Chloro-6-fluoropyridin-3-yl)ethanol in cross-coupling reactions?

  • Methodological Answer :

  • Computational Modeling : Use DFT (B3LYP/6-311+G(d,p)) to calculate frontier molecular orbitals (FMOs). The electron-withdrawing Cl and F groups lower the LUMO energy, enhancing electrophilicity at the pyridine ring .
  • Kinetic Studies : Perform Suzuki-Miyaura coupling with aryl boronic acids; track reaction rates via ¹H NMR. Steric hindrance from the ethanol group may reduce coupling efficiency at position 3 .

Q. How can researchers resolve contradictions in bioactivity data for halogenated pyridine derivatives like 1-(2-Chloro-6-fluoropyridin-3-yl)ethanol?

  • Methodological Answer :

  • Dose-Response Validation : Replicate antibacterial assays (e.g., MIC against E. coli) across multiple labs. Use standardized CLSI protocols to minimize variability .
  • Metabolite Profiling : Incubate the compound with liver microsomes; identify metabolites via LC-QTOF-MS. Fluoro groups may resist oxidative metabolism, altering bioavailability .

Q. What strategies optimize the compound’s use as a chiral building block in asymmetric synthesis?

  • Methodological Answer :

  • Chiral Resolution : Use HPLC with a Chiralpak IA column (hexane:isopropanol = 90:10) to separate enantiomers.
  • Catalytic Asymmetric Reactions : Employ Jacobsen’s thiourea catalysts for epoxidation; the ethanol moiety can act as a hydrogen-bond donor to stabilize transition states .

Q. How do structural modifications (e.g., replacing Cl with Br) impact the electronic properties of 1-(2-Chloro-6-fluoropyridin-3-yl)ethanol?

  • Methodological Answer :

  • Comparative Studies : Synthesize analogs (e.g., 1-(2-Bromo-6-fluoropyridin-3-yl)ethanol).
  • Electron Density Mapping : Use XPS to compare binding energies of Cl (∼200 eV) vs. Br (∼70 eV). Bromine’s larger atomic radius increases steric bulk but reduces electronegativity .

Methodological Considerations Table

Aspect Techniques/Tools Key Parameters References
Synthesis Optimization GC-MS, TLCSolvent polarity, reaction time
Structural Analysis SHELX-97, ¹⁹F NMRAnisotropic displacement, δ(F) chemical shifts
Bioactivity Testing CLSI protocols, LC-QTOF-MSMIC values, metabolite profiles
Computational Modeling DFT (B3LYP/6-311+G(d,p))FMO energies, transition state geometries

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